molecular formula C14H18N2O2S2 B14186655 S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate CAS No. 921222-75-5

S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate

Cat. No.: B14186655
CAS No.: 921222-75-5
M. Wt: 310.4 g/mol
InChI Key: UENVGAIGZHPTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate typically involves the reaction of 2-mercaptobenzothiazole with appropriate alkylating agents. One common method includes the use of 2-mercaptobenzothiazole and 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydroxypropyl and amino groups make it a versatile compound for various applications in research and industry .

Properties

CAS No.

921222-75-5

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 3-(2-hydroxypropylamino)butanethioate

InChI

InChI=1S/C14H18N2O2S2/c1-9(15-8-10(2)17)7-13(18)20-14-16-11-5-3-4-6-12(11)19-14/h3-6,9-10,15,17H,7-8H2,1-2H3

InChI Key

UENVGAIGZHPTBO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.